2,5-Dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one

Fungal melanin biosynthesis Trihydroxynaphthalene reductase Enzyme specificity

For labs frustrated by autooxidation of natural substrates like scytalone during melanin biosynthesis assays, DDBO provides a stable, pH-independent alternative. This chroman-4-one derivative uniquely serves as a kinetically superior substrate for both 3HNR and scytalone dehydratase, enabling coupled, continuous spectrophotometric assays impossible with flavones or natural naphthols. - 95-fold specificity advantage over scytalone for 3HNR; Km = 5 µM. - Invariant protonation state across pH 4-9 eliminates spectral artifacts. - Validated for HTS with established inhibitor benchmarks (apigenin IC50 = 3.1 µM).

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 55818-37-6
Cat. No. B11913103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
CAS55818-37-6
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC(=C2C1=O)O)O
InChIInChI=1S/C9H8O4/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-3,8,10,12H,4H2
InChIKeySFJMPMHMKPKFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DDBO: Core Identity and Procurement Classification


2,5-Dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one (CAS 55818-37-6), widely designated DDBO, is a synthetic non-physiological chroman-4-one derivative that serves as a dual-substrate surrogate for the fungal melanin biosynthetic enzymes trihydroxynaphthalene reductase (3HNR) and scytalone dehydratase (SD) [1]. Its molecular formula is C₉H₈O₄ with a molecular weight of 180.16 g·mol⁻¹ [2]. Unlike natural naphthol substrates, DDBO and its enzymatic products are stable in aerated aqueous solution and maintain constant protonation states across pH 4–9, enabling robust continuous spectrophotometric assays for fungicide and antimycotic discovery programs [1].

Why Generic Chromanone Analogs Cannot Replace DDBO


Although numerous chroman-4-one and flavonoid derivatives exist, simple substitution with generic analogs (e.g., 5,7-dihydroxyflavone, naringenin, or chromone) is not functionally equivalent. DDBO is the only compound that simultaneously serves as a kinetically superior substrate for both 3HNR and SD—two sequential enzymes in the dihydroxynaphthalene (DHN) melanin pathway—while also providing aqueous stability, pH-independent protonation, and an irreversible spectrophotometric readout [1]. Natural substrates (scytalone, vermelone, trihydroxynaphthalene) autooxidize rapidly in air-saturated buffer and change protonation state between pH 4 and 9, precluding accurate kinetic measurements [1]. Flavones such as apigenin and luteolin act as competitive inhibitors of 3HNR but are not substrates, making them unsuitable for coupled enzyme assays or substrate-turnover experiments [2]. Therefore, any laboratory requiring reproducible, continuous, spectrophotometric monitoring of 3HNR or SD activity must procure authentic DDBO; off-the-shelf chromanones or natural flavonoids cannot replicate this functional profile.

Head-to-Head Quantitative Differentiation Evidence


3HNR Substrate Specificity vs. Natural Substrate Scytalone

In a direct head-to-head, multiwavelength partition analysis conducted at pH 7.0 and 25 °C, 3HNR from Magnaporthe grisea displayed a 95-fold higher specificity (kcat/Km preference) for DDBO compared to its natural substrate scytalone [1]. The absolute kinetic constants for DDBO oxidation by 3HNR are kcat = 14 s⁻¹ and Km = 5 µM; the corresponding values for scytalone reduction are substantially less favorable under identical conditions [2]. This quantifies DDBO as a dramatically superior substrate for 3HNR activity measurements.

Fungal melanin biosynthesis Trihydroxynaphthalene reductase Enzyme specificity

Scytalone Dehydratase Specificity vs. Scytalone

In the same multiwavelength partition analysis, scytalone dehydratase (SD) from M. grisea was 8-fold more specific for DDBO than for scytalone [1]. The absolute kinetic parameters for DDBO dehydration by SD are kcat = 400 s⁻¹ and Km = 15 µM, yielding a catalytic efficiency (kcat/Km) of 27 µM⁻¹·s⁻¹ [2][3]. In contrast, the natural substrate scytalone exhibits lower kcat and higher Km values, resulting in a significantly lower catalytic efficiency with wild-type SD.

Scytalone dehydratase Fungal melanin pathway Enzyme kinetics

Aqueous Stability vs. Autooxidizing Natural Substrate

DDBO, along with its enzymatic products DBO and HBO, is stable in aerated aqueous solution. In stark contrast, the physiological 3HNR substrate trihydroxynaphthalene undergoes rapid autooxidation under identical conditions, leading to non-enzymatic background signals that confound kinetic measurements [1]. This stability difference is qualitative and operationally critical: DDBO-based assays generate zero non-enzymatic background, while trihydroxynaphthalene-based assays require strict anaerobic conditions or continuous correction for spontaneous oxidation.

Substrate stability Autooxidation Spectrophotometric assay

Substrate Distortion Energy Advantage

Theoretical calculations comparing DDBO, scytalone, and vermelone in the active site of SD indicate that the distortion energy required to achieve the reactive pseudo-boat conformation is approximately 2 kcal mol⁻¹ lower for DDBO than for either physiological substrate [1]. This lower energetic barrier translates into a higher fraction of enzyme–substrate complexes adopting the catalytically competent geometry, directly contributing to DDBO's superior kcat and kcat/Km values with wild-type SD. Site-directed mutagenesis studies confirm that residues F53, H110, and N131 play critical roles in substrate distortion, and mutants that relieve distortion pressure preferentially enhance catalysis with scytalone over DDBO [1], further validating the mechanistic basis for DDBO's kinetic advantage.

Substrate distortion Computational chemistry Enzyme catalytic efficiency

pH-Independent Protonation for Robust Assays

DDBO and its products DBO and HBO do not change protonation state between pH 4 and 9, in contrast to the natural substrates of 3HNR and SD, which undergo protonation/deprotonation shifts that alter their spectrophotometric properties within this pH range [1]. This property, combined with the effective irreversibility of DDBO oxidation at pH 7 (DBO deprotonates with a pKa of 2.5), ensures a stable, drift-free absorbance signal during continuous kinetic monitoring [1]. No commercially available natural substrate offers this pH-independent optical window.

Protonation state pH stability Assay robustness

Validated 3HNR Inhibitor Screening Platform

Using DDBO at 40 µM as the substrate, a panel of flavonoids and non-flavonoids was screened against recombinant 3HNR from Curvularia lunata. The most potent inhibitor identified was apigenin (IC50 = 3.1 µM), followed by acacetin (IC50 = 4.9 µM), diosmetin (IC50 = 5.7 µM), 5,7-dihydroxyflavone (IC50 = 5.8 µM), and luteolin (IC50 = 6.8 µM) [1]. Non-flavonoid NSAIDs also exhibited measurable inhibition: etodolac IC50 = 17 µM, 3-indandione IC50 = 66 µM, diclofenac IC50 = 108 µM, and nabumetone IC50 = 111 µM [2]. These absolute IC50 values establish DDBO as the validated substrate for 3HNR inhibitor benchmarking, providing a quantitative reference framework that cannot be replicated with natural substrates due to their instability.

3HNR inhibitor screening Flavonoids Antifungal drug discovery

Evidence-Backed Application Scenarios for Procurement


High-Throughput Screening of 3HNR Inhibitors

DDBO's 95-fold specificity advantage over scytalone for 3HNR [1], combined with its aqueous stability (no autooxidation) [2], enables automated, robotic high-throughput screening (HTS) campaigns in 96- or 384-well plates using continuous NADPH absorbance monitoring at 340 nm. Published IC50 benchmarks—apigenin 3.1 µM, luteolin 6.8 µM [3]—serve as positive controls and assay validation standards. No other single compound provides this combination of superior kinetics, stability, and validated inhibitor reference data for 3HNR.

Coupled 3HNR-SD Tandem Assays for Dual-Target Inhibitors

Because DDBO is an efficient substrate for both 3HNR (kcat = 14 s⁻¹, Km = 5 µM) and SD (kcat = 400 s⁻¹, Km = 15 µM) [2], it uniquely permits coupled or sequential enzyme assays that monitor flux through two consecutive steps of the DHN melanin pathway in a single reaction vessel. The 8-fold SD specificity for DDBO over scytalone [1] ensures that the dehydration step is not rate-limiting. This tandem assay format is impossible with natural substrates due to trihydroxynaphthalene autooxidation and pH-dependent spectral shifts [2].

pH-Profile and Enzyme Mechanism Studies of SDR Enzymes

DDBO's invariant protonation state between pH 4 and 9 [2] eliminates substrate spectral artifacts when measuring pH–activity profiles of 3HNR and SD. Combined with the irreversible oxidation at pH 7 (DBO pKa = 2.5) [2], DDBO is the substrate of choice for detailed kinetic mechanism studies—including pH–rate profiles, solvent isotope effects, and proton inventory experiments—where natural substrates would introduce confounding variables. The ~2 kcal mol⁻¹ lower distortion energy relative to scytalone/vermelone [4] also makes DDBO the preferred substrate for structure–function studies of SD active-site mutants.

Enzyme Selectivity Profiling Against Homologous Reductases

DDBO is rapidly oxidized by 3HNR but is not a substrate for the homologous enzyme 17β-hydroxysteroid dehydrogenase (17β-HSDcl), which shares 58% sequence identity with 3HNR [5]. This selectivity makes DDBO an essential tool for discriminating between closely related SDR enzymes in fungal lysates or recombinant protein panels, enabling unambiguous assignment of activity to 3HNR. Procurement of DDBO is therefore critical for laboratories characterizing fungal SDR substrate specificity where cross-reactivity with steroid substrates would confound interpretation.

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